molecular formula C21H17N3O B5201207 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine

3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine

Katalognummer B5201207
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: FNNXZHNBPFWPHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is a chemical compound that belongs to the quinoxaline family. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in cancer treatment.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the inhibition of protein kinase C (3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine), a family of enzymes that play a key role in cell signaling and proliferation. 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is overexpressed in many types of cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine include the inhibition of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine activity, which leads to the downregulation of various signaling pathways involved in cell proliferation, survival, and angiogenesis. It also induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine in lab experiments include its potent inhibitory activity against 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine, its ability to enhance the efficacy of chemotherapy drugs, and its selectivity towards cancer cells. However, its limitations include its low solubility in aqueous solutions and its potential toxicity towards normal cells at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine. These include:
1. Development of more efficient synthesis methods to improve yield and purity.
2. Investigation of the potential use of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine in combination with other targeted therapies, such as immune checkpoint inhibitors.
3. Evaluation of its efficacy in animal models of cancer, including metastatic models.
4. Investigation of its potential use in other diseases, such as diabetes and neurodegenerative disorders.
5. Development of more potent and selective 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine inhibitors based on the structure of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine is a promising compound with potential applications in cancer treatment. Its potent inhibitory activity against 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine and its ability to enhance the efficacy of chemotherapy drugs make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, its potential toxicity, and its efficacy in animal models of cancer.

Synthesemethoden

The synthesis of 3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine involves the reaction of 4-methoxyaniline with 2-chloroquinoxaline in the presence of a base, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

3-(4-methoxyphenyl)-N-phenyl-2-quinoxalinamine has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and paclitaxel.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-phenylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-25-17-13-11-15(12-14-17)20-21(22-16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23-20/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNXZHNBPFWPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.